molecular formula C5H6ClN3 B1379494 1-allyl-3-chloro-1H-1,2,4-triazole CAS No. 1785763-47-4

1-allyl-3-chloro-1H-1,2,4-triazole

Cat. No.: B1379494
CAS No.: 1785763-47-4
M. Wt: 143.57 g/mol
InChI Key: DIYQRJHMWQHYBU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-3-chloro-1H-1,2,4-triazole can be synthesized through several methods. One common approach involves the reaction of 1,2,4-triazole with allyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or distillation to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-3-chloro-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-allyl-3-chloro-1H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes in pathogens, leading to their death or inhibition. The exact molecular pathways can vary depending on the specific application and target organism .

Comparison with Similar Compounds

Uniqueness: 1-Allyl-3-chloro-1H-1,2,4-triazole is unique due to the presence of both the allyl and chloro substituents, which confer distinct chemical and biological properties. This dual substitution allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

IUPAC Name

3-chloro-1-prop-2-enyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c1-2-3-9-4-7-5(6)8-9/h2,4H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYQRJHMWQHYBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=NC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001245623
Record name 1H-1,2,4-Triazole, 3-chloro-1-(2-propen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001245623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785763-47-4
Record name 1H-1,2,4-Triazole, 3-chloro-1-(2-propen-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1785763-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole, 3-chloro-1-(2-propen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001245623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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